molecular formula C13H7BrClNO B1331791 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole CAS No. 122351-86-4

2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole

Cat. No.: B1331791
CAS No.: 122351-86-4
M. Wt: 308.56 g/mol
InChI Key: CPHRDAGIDJZPDC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoaniline with 2-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: It is used in the development of new materials with specific properties, such as optical and electronic applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,3-benzoxazole: Lacks the chlorine atom but shares similar structural features.

    5-Chloro-2-phenyl-1,3-benzoxazole: Contains a phenyl group instead of a bromophenyl group.

    2-(4-Chlorophenyl)-5-bromo-1,3-benzoxazole: Has the positions of bromine and chlorine atoms reversed.

Uniqueness

2-(4-Bromophenyl)-5-chloro-1,3-benzoxazole is unique due to the presence of both bromine and chlorine atoms on the benzoxazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these atoms can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromophenyl)-5-chloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHRDAGIDJZPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358227
Record name 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122351-86-4
Record name 2-(4-bromophenyl)-5-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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